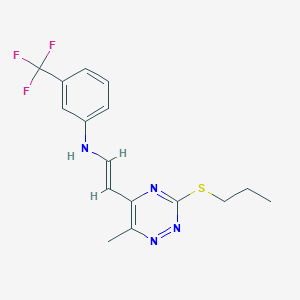
N-(2-(6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline is a complex organic compound known for its potential applications in various scientific research fields. The compound features a unique combination of functional groups that contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Triazine Ring: A precursor such as 3-(propylsulfanyl)-1,2,4-triazine is synthesized through a series of organic reactions, including nucleophilic substitution and cyclization.
Vinylation: The triazine derivative is then subjected to a vinylation reaction using vinyl halides under basic conditions to introduce the vinyl group.
Aromatic Substitution: Finally, the vinyl-substituted triazine undergoes a Friedel-Crafts acylation reaction with 3-(trifluoromethyl)aniline in the presence of a Lewis acid catalyst to yield the target compound.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route, with optimizations for large-scale processes. Key factors include the selection of efficient catalysts, optimization of reaction temperatures, and purification steps to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(2-(6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The sulfur-containing propylsulfanyl group can be oxidized to sulfoxides or sulfones under appropriate conditions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, enabling further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) for Friedel-Crafts reactions.
Major Products Formed
The major products formed depend on the type of reaction and conditions. For example:
Oxidation of the propylsulfanyl group forms sulfoxides or sulfones.
Reduction of nitro groups forms amines.
Substitution reactions yield various functionalized derivatives.
科学研究应用
Chemistry
In chemistry, this compound is utilized as a building block for the synthesis of more complex molecules and materials. Its functional groups allow for diverse chemical modifications.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or molecular probes due to their ability to interact with specific biological targets.
Medicine
The compound is explored for pharmaceutical applications, particularly in the development of new drugs with potential therapeutic effects. Its unique structure may contribute to bioactivity and specificity.
Industry
In industrial applications, this compound is used in the development of specialty chemicals, agrochemicals, and advanced materials with specific properties.
作用机制
Molecular Targets and Pathways
The mechanism of action of N-(2-(6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline involves interaction with specific molecular targets, such as enzymes or receptors. Its functional groups allow it to bind to active sites or modulate the activity of target proteins, influencing biological pathways.
相似化合物的比较
N-(2-(6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline is unique due to its combination of a triazine ring, propylsulfanyl group, and trifluoromethyl-substituted aromatic ring. Similar compounds include:
N-(2-(6-Methyl-3-(ethylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline: This compound has an ethylsulfanyl group instead of a propylsulfanyl group, affecting its reactivity and biological activity.
N-(2-(6-Methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)-4-(trifluoromethyl)aniline: This compound features a different substitution pattern on the aromatic ring, influencing its chemical properties and applications.
属性
IUPAC Name |
N-[(E)-2-(6-methyl-3-propylsulfanyl-1,2,4-triazin-5-yl)ethenyl]-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4S/c1-3-9-24-15-21-14(11(2)22-23-15)7-8-20-13-6-4-5-12(10-13)16(17,18)19/h4-8,10,20H,3,9H2,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZXXWFOFCUOCK-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(N=N1)C)C=CNC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C(N=N1)C)/C=C/NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

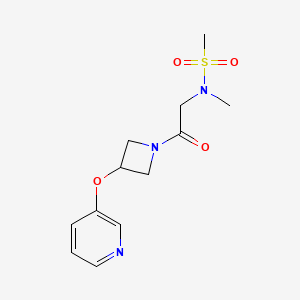
![4-(2-fluorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2663388.png)
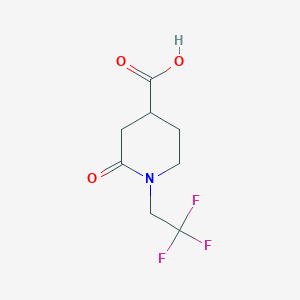
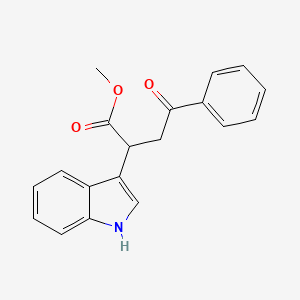
![N-(2,3-dimethylphenyl)-2-({1-[(3-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2663393.png)
![N-[2-(furan-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2663394.png)
![ethyl 4-[(7,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2663397.png)
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]butanamide](/img/structure/B2663399.png)

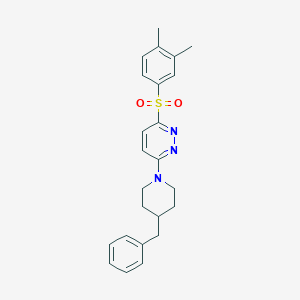
![1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one](/img/structure/B2663402.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline](/img/structure/B2663405.png)
